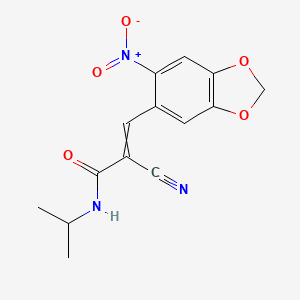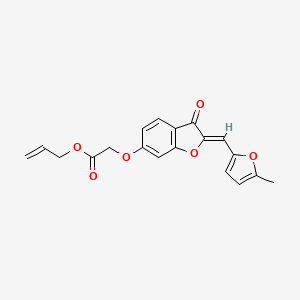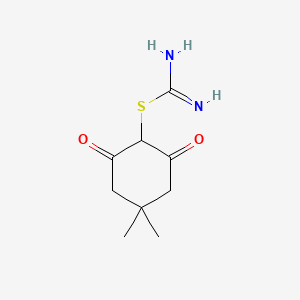![molecular formula C6H12ClNO B2801778 trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride CAS No. 2098127-37-6](/img/structure/B2801778.png)
trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3,3a,4,5,6,6a-Hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride: is a chemical compound with the molecular formula C6H11NO.ClH. It is a hydrochloride salt form of hexahydro-1H-furo[3,4-c]pyrrole, a heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common synthetic route is the cyclization of 1,4-diaminobutane with furan-2-carboxylic acid in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hexahydro-furo[3,4-c]pyrrole ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions, such as temperature and pH, is common to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
trans-3,3a,4,5,6,6a-Hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
trans-3,3a,4,5,6,6a-Hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound can be used to study biological processes and interactions with biomolecules.
Industry: : The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
trans-3,3a,4,5,6,6a-Hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride: can be compared with other similar compounds, such as furo[3,4-c]pyrrole and hexahydro-pyrrole derivatives . These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of This compound
Eigenschaften
IUPAC Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDCBNXQNYXXEO-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@H]2CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide](/img/structure/B2801695.png)
![3-bromo-7-fluoro-2-(hydroxymethyl)benzo[b]thiophene](/img/structure/B2801697.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2801698.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2801699.png)


![Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate](/img/structure/B2801704.png)

![N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2801707.png)
pyridin-2-yl]amino}ethyl)amino}ethan-1-ol](/img/structure/B2801709.png)
![3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine](/img/structure/B2801710.png)



